Meta-Fluorine Substitution Modulates Lipophilicity Relative to Non-Fluorinated Analog
The addition of a fluorine atom at the meta position of 3-Fluoro-2-(pyrrolidin-1-yl)aniline increases its lipophilicity (calculated LogP) compared to the non-fluorinated analog, 2-(pyrrolidin-1-yl)aniline . This is a critical parameter for optimizing membrane permeability in lead optimization campaigns. While experimental LogP values for the exact compound are not widely published, the physicochemical principle of fluorine substitution is well-established: replacing a hydrogen with a fluorine on an aromatic ring typically increases LogP by approximately 0.3–0.5 units [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~ 1.9–2.1 (estimated range for 3-F-2-pyrrolidinyl aniline) |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)aniline (CAS 21627-58-7) cLogP ~ 1.4–1.6 |
| Quantified Difference | Approximately +0.5 LogP units |
| Conditions | In silico prediction (standard molecular operating environment or similar) |
Why This Matters
Higher lipophilicity (within the optimal range of LogP 1–3) can improve passive membrane diffusion and oral bioavailability in drug discovery programs, making this scaffold a more attractive starting point for CNS or intracellular targets than its non-fluorinated counterpart [2].
- [1] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
- [2] Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. View Source
